(4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid
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Overview
Description
2-{4-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]PHENYL}ACETIC ACID is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]PHENYL}ACETIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via a Heck reaction, where the chromene core is reacted with an allyl halide in the presence of a palladium catalyst.
Amidation: The amido group is introduced by reacting the chromene derivative with an appropriate amine under dehydrating conditions.
Acetylation: Finally, the phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]PHENYL}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-{4-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]PHENYL}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]PHENYL}ACETIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure to chromenes, coumarins also exhibit a wide range of biological activities.
Flavonoids: These compounds share a similar core structure and are known for their antioxidant and anti-inflammatory properties.
Benzopyrans: Structurally related to chromenes, benzopyrans are studied for their potential therapeutic applications.
Uniqueness
2-{4-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-AMIDO]PHENYL}ACETIC ACID is unique due to the presence of the prop-2-en-1-yl group and the specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H17NO5 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[4-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C21H17NO5/c1-2-4-14-5-3-6-15-12-17(21(26)27-19(14)15)20(25)22-16-9-7-13(8-10-16)11-18(23)24/h2-3,5-10,12H,1,4,11H2,(H,22,25)(H,23,24) |
InChI Key |
NBGQYJMBCSSFDL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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